2-Amino-5-cyclobutoxybenzamide
Description
2-Amino-5-cyclobutoxybenzamide is an organic compound with the molecular formula C11H14N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the second position and a cyclobutoxy group at the fifth position on the benzene ring
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-amino-5-cyclobutyloxybenzamide |
InChI |
InChI=1S/C11H14N2O2/c12-10-5-4-8(6-9(10)11(13)14)15-7-2-1-3-7/h4-7H,1-3,12H2,(H2,13,14) |
InChI Key |
OZOPOQITJPBRLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC(=C(C=C2)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-cyclobutoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitroaniline and cyclobutanol.
Nitration and Reduction: The nitro group of 2-nitroaniline is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cyclobutylation: The amino group is then reacted with cyclobutanol in the presence of a suitable catalyst to introduce the cyclobutoxy group at the fifth position.
Amidation: The final step involves the formation of the benzamide structure through an amidation reaction with benzoyl chloride.
Industrial Production Methods: Industrial production of 2-Amino-5-cyclobutoxybenzamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-cyclobutoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Substituted benzamides and related compounds.
Scientific Research Applications
Medicinal Chemistry
Analgesic Properties:
Research indicates that compounds similar to 2-Amino-5-cyclobutoxybenzamide may possess significant analgesic properties. For instance, N-(2-aminocycloaliphatic)benzamides have been shown to alleviate pain effectively in both humans and animals, with some derivatives exhibiting higher potency than traditional analgesics like morphine . The implications for pain management highlight the potential of this compound in developing new analgesic medications.
Cancer Research:
In the context of cancer treatment, analogs of 2-Amino-5-cyclobutoxybenzamide have been investigated for their ability to modulate critical pathways involved in cancer cell survival. Notably, CDK5 inhibitors related to this compound have demonstrated the ability to sensitize pancreatic cancer cells to apoptosis by downregulating Mcl-1, a protein that inhibits cell death . This suggests a promising avenue for therapeutic interventions targeting specific cancers.
Organic Synthesis
Synthesis of Complex Molecules:
2-Amino-5-cyclobutoxybenzamide serves as an important intermediate in synthesizing more complex organic compounds. Its structure allows for various chemical modifications, enabling the development of novel derivatives with tailored biological activities. For example, it can be utilized in the synthesis of receptor modulators and enzyme inhibitors.
Corrosion Inhibition:
Preliminary studies have indicated that derivatives of 2-Amino-5-cyclobutoxybenzamide may exhibit properties as corrosion inhibitors. These compounds can potentially form protective layers on metallic surfaces, thereby preventing degradation . This application is particularly relevant in industrial settings where material longevity is crucial.
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Analgesic Properties | Pain relief comparable to morphine; low physical dependence liability | New pain management therapies |
| Cancer Research | Sensitization of cancer cells to apoptosis through CDK5 inhibition | Improved cancer treatment strategies |
| Organic Synthesis | Intermediate for complex molecule synthesis; potential for receptor modulation | Development of novel pharmaceuticals |
| Corrosion Inhibition | Protects metals from degradation; enhances material longevity | Cost savings in industrial applications |
Case Studies
-
Pain Management Study:
A study involving N-(2-aminocycloaliphatic)benzamides demonstrated their efficacy in reducing pain across various models, including post-surgical and chronic pain scenarios. These findings underscore the potential role of compounds like 2-Amino-5-cyclobutoxybenzamide in clinical analgesics . -
Pancreatic Cancer Research:
A recent investigation into CDK5 inhibitors revealed that targeting this kinase could enhance the effectiveness of existing cancer therapies by promoting apoptosis in resistant pancreatic cancer cells. This highlights the relevance of 2-Amino-5-cyclobutoxybenzamide derivatives in oncological research . -
Corrosion Resistance Testing:
Experimental results showed that certain derivatives exhibited significant corrosion inhibition on metallic substrates, suggesting their utility in protective coatings and treatments for industrial materials .
Mechanism of Action
The mechanism of action of 2-Amino-5-cyclobutoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and function. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, and ongoing research aims to elucidate these mechanisms in greater detail.
Comparison with Similar Compounds
2-Aminobenzamide: Lacks the cyclobutoxy group, making it less sterically hindered and potentially less selective in its interactions.
2-Amino-5-bromobenzamide: Contains a bromine atom instead of a cyclobutoxy group, leading to different reactivity and biological activity.
2-Amino-5-methoxybenzamide: Features a methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness: 2-Amino-5-cyclobutoxybenzamide is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties. This uniqueness can enhance its selectivity and potency in various applications, making it a valuable compound for research and development.
Biological Activity
2-Amino-5-cyclobutoxybenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-Amino-5-cyclobutoxybenzamide includes an amino group and a cyclobutoxy moiety attached to a benzamide framework. This structural configuration is significant as it influences the compound's interaction with biological targets.
Research indicates that 2-Amino-5-cyclobutoxybenzamide acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). This receptor plays a crucial role in various neurological processes, and modulation of its activity can lead to neuroprotective effects, particularly in conditions such as traumatic brain injury (TBI) and neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Neuroprotection | mGluR5 PAM | |
| Antimicrobial Activity | Various bacterial strains | |
| Antiviral Activity | HBV and HCV |
Neuroprotective Effects
Studies have demonstrated that compounds similar to 2-Amino-5-cyclobutoxybenzamide exhibit significant neuroprotective properties. For instance, PAMs of mGluR5 have been shown to limit post-traumatic neuroinflammation and tissue loss following brain injury. In vitro assays have confirmed that these compounds can inhibit nitric oxide production in activated microglia, which is a marker for neuroinflammation .
Antimicrobial Activity
In addition to its neuroprotective effects, 2-Amino-5-cyclobutoxybenzamide has been evaluated for antimicrobial properties. Recent studies indicate that derivatives of this compound demonstrate varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that some derivatives are comparable or superior to established antibiotics .
Antiviral Properties
Research has also explored the antiviral potential of related compounds against hepatitis B and C viruses. High-throughput screening has identified certain derivatives that effectively inhibit viral secretion, indicating a promising avenue for further investigation into their therapeutic applications .
Case Studies
Several case studies have highlighted the efficacy of compounds within the same class as 2-Amino-5-cyclobutoxybenzamide:
- Neuroprotection in TBI : A study involving the administration of mGluR5 PAMs showed reduced behavioral dysfunction in animal models following TBI, correlating with decreased neuroinflammation markers .
- Antimicrobial Efficacy : In clinical settings, derivatives were tested against resistant bacterial strains, demonstrating potential as alternative treatments for infections unresponsive to conventional antibiotics .
- Viral Inhibition : A compound similar to 2-Amino-5-cyclobutoxybenzamide was found to reduce HBV secretion significantly in vitro, suggesting its potential role in antiviral therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
